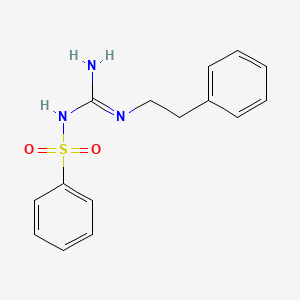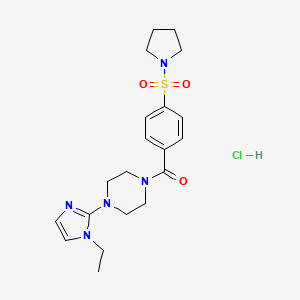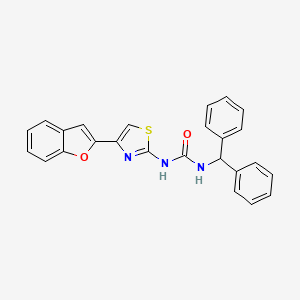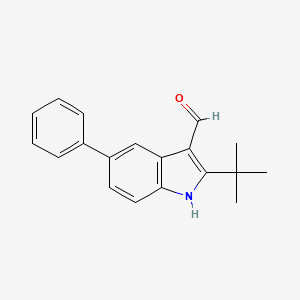
N-(4-(3-oxo-3-(phenylamino)propyl)thiazol-2-yl)furan-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(4-(3-oxo-3-(phenylamino)propyl)thiazol-2-yl)furan-2-carboxamide” is a chemical compound that contains a thiazole ring, which is a five-membered heterocyclic moiety with three carbon, one sulfur, and one nitrogen atoms . Thiazoles are members of the azole heterocycles that include imidazoles and oxazoles .
Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a thiazole ring, which is planar and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton .Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Wissenschaftliche Forschungsanwendungen
N-(4-(3-oxo-3-(phenylamino)propyl)thiazol-2-yl)furan-2-carboxamide has been studied for its potential applications in various scientific research studies. It has been found to have promising effects in cancer research, particularly in the treatment of acute myeloid leukemia (AML). In one study, this compound was found to inhibit the growth of AML cells by inducing apoptosis. This compound has also been studied for its potential applications in other types of cancer, such as breast cancer and prostate cancer.
Wirkmechanismus
The mechanism of action of N-(4-(3-oxo-3-(phenylamino)propyl)thiazol-2-yl)furan-2-carboxamide involves the inhibition of bromodomain and extraterminal (BET) proteins. BET proteins play a key role in regulating gene expression, and their inhibition has been found to have promising effects in cancer research. This compound has been found to selectively inhibit BET proteins, leading to the downregulation of oncogenes and the upregulation of tumor suppressor genes.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. In one study, this compound was found to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. It has also been found to inhibit the migration and invasion of cancer cells. This compound has also been found to have anti-inflammatory effects, as it inhibits the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(4-(3-oxo-3-(phenylamino)propyl)thiazol-2-yl)furan-2-carboxamide in lab experiments is its selectivity for BET proteins. This compound has been found to selectively inhibit BET proteins, which makes it a promising candidate for cancer research. However, one of the limitations of using this compound is its potential toxicity. This compound has been found to have cytotoxic effects on some cell types, which may limit its use in certain research studies.
Zukünftige Richtungen
There are several future directions for the study of N-(4-(3-oxo-3-(phenylamino)propyl)thiazol-2-yl)furan-2-carboxamide. One direction is to study its potential applications in combination with other cancer treatments, such as chemotherapy and radiation therapy. Another direction is to study its potential applications in other types of cancer, such as lung cancer and ovarian cancer. Additionally, there is a need for further research on the toxicity of this compound and its potential side effects on healthy cells. Overall, this compound has promising applications in scientific research and may have potential as a cancer treatment in the future.
Synthesemethoden
The synthesis of N-(4-(3-oxo-3-(phenylamino)propyl)thiazol-2-yl)furan-2-carboxamide involves several steps. The first step involves the reaction of 2-furoic acid with thionyl chloride to form 2-furoyl chloride. The second step involves the reaction of 2-furoyl chloride with 2-aminothiazole to form 2-furoylthiazol-2-ylamine. The third step involves the reaction of 2-furoylthiazol-2-ylamine with 3-phenylpropanoyl chloride to form this compound. This synthesis method has been reported in several research studies and has been found to be effective in producing high-quality this compound.
Eigenschaften
IUPAC Name |
N-[4-(3-anilino-3-oxopropyl)-1,3-thiazol-2-yl]furan-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3S/c21-15(18-12-5-2-1-3-6-12)9-8-13-11-24-17(19-13)20-16(22)14-7-4-10-23-14/h1-7,10-11H,8-9H2,(H,18,21)(H,19,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLVXBICZCCSVQP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CCC2=CSC(=N2)NC(=O)C3=CC=CO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(benzo[d]thiazol-2-yl)-6-ethyl-7-hydroxy-8-((4-methylpiperidin-1-yl)methyl)-4H-chromen-4-one](/img/structure/B2396295.png)
![5-[5,6-dichloro-1-(2-chlorobenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone](/img/structure/B2396296.png)

![N-{2-[(4-chlorophenyl)sulfanyl]-5-cyanophenyl}-3-(trifluoromethyl)benzenecarboxamide](/img/structure/B2396302.png)
![3a,8a-Dimethyl-1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indole](/img/structure/B2396303.png)
![3-((1-(5-Methylpyrazolo[1,5-a]pyrimidin-7-yl)piperidin-4-yl)methoxy)-5,6,7,8-tetrahydrocinnoline](/img/structure/B2396304.png)




![4-(1-(4-methoxybenzyl)-1H-benzo[d]imidazol-2-yl)-1-(4-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2396314.png)
![(1-Methyl-2-oxabicyclo[2.2.1]heptan-4-yl)methanamine;hydrochloride](/img/structure/B2396315.png)
![4-[[4-(3-Chlorophenyl)piperazin-1-yl]methyl]-7-hydroxy-8-methylchromen-2-one](/img/structure/B2396316.png)
